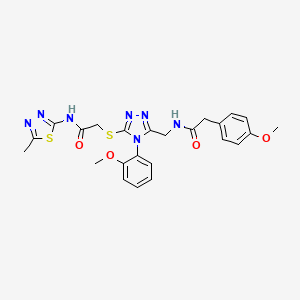

![molecular formula C14H13NO6 B2502978 2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid CAS No. 332163-04-9](/img/structure/B2502978.png)

2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furan derivatives often involves complex reactions where the furan ring can exhibit dual reactivity. For instance, a domino reaction has been reported where the α-carbon of the furan ring acts both as a nucleophile and an electrophile. This process, which involves N-tosylfurfurylamines and 2-(tosylamino)benzyl alcohols, leads to the formation of 2-(2-acylvinyl)indoles through a Friedel–Crafts alkylation followed by an intramolecular nucleophilic attack . Similarly, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid and related compounds is achieved through a two-step reaction, which is confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of furan derivatives is often elucidated using X-ray crystallography and computational methods such as density functional theory (DFT). For example, the crystal structure of 4-((furan-2-ylmethyl)amino)benzoic acid has been determined and compared with DFT calculations, showing consistency between the optimized molecular structures and the crystallographically determined structures . In another study, derivatives of 2- and 3-benzo[b]furancarboxylic acids were analyzed, revealing that the solid-state conformers are influenced by intermolecular contacts within the crystal .

Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions, including the reaction with nitrosocarbonyl compounds. This can lead to the synthesis of 1,4,2-dioxazine and 1,4,2-dioxazole derivatives, depending on the reaction conditions. The reaction is influenced by temperature and can result in different products, highlighting the reactivity of the furan ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be quite diverse. For instance, 5-(Tetradecyloxy)-2-furancarboxylic acid has been found to possess hypolipidemic properties, lowering blood lipids and inhibiting fatty acid synthesis in rats and monkeys. This compound represents a new class of hypolipidemic agents . The electrostatic potential and frontier molecular orbitals of furan compounds have also been investigated using DFT, revealing insights into their physicochemical properties .

科学的研究の応用

Antioxidant Activity

2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid and its derivatives have been studied for their antioxidant properties. Compounds with furan rings, similar to the chemical structure of interest, have demonstrated significant antioxidant activity, as seen in the study by Point et al. (1998), where certain furan derivatives were synthesized and evaluated for their ability to scavenge the superoxide anion, showing substantial protective effects against reperfusion injury (Point et al., 1998).

Antibacterial and Antimicrobial Properties

Research indicates that furan derivatives possess antibacterial and antimicrobial properties. For instance, Sokmen et al. (2014) synthesized various furan-2-carbonyl derivatives, which were evaluated for antibacterial, antiurease, and antioxidant activities. These compounds exhibited effective antiurease and antioxidant activities, highlighting their potential in antimicrobial applications (Sokmen et al., 2014).

Acaricidal Activity

Structural modification of furan derivatives can lead to enhanced acaricidal (mite-killing) activity. Li et al. (2022) studied the structural modification of octadecanoic acid-3,4-tetrahydrofuran diester and its derivatives, demonstrating that certain modifications could significantly improve acaricidal effectiveness. This study provides insight into the potential use of furan derivatives in pest control (Li et al., 2022).

Antitubercular Activity

Furan derivatives have been synthesized and evaluated for their antitubercular properties. A study by Rajpurohit et al. (2019) on novel furan coupled quinoline diamide hybrid scaffolds demonstrated significant in vitro antitubercular activity, suggesting the potential of furan derivatives in the treatment of tuberculosis (Rajpurohit et al., 2019).

Interaction with DNA and Proteins

The reactivity of furan derivatives with biological macromolecules like DNA and proteins has been a subject of study. For example, Drucková and Marnett (2006) investigated the interactions of enedial derivatives of furan-containing compounds with amino acids and peptides, providing valuable insights into the complex chemical behavior and potential toxicological implications of these compounds (Drucková & Marnett, 2006).

Biofuel Production

The conversion of plant biomass to furan derivatives is an area of interest, particularly in the context of sustainable energy and biofuel production. Chernyshev et al. (2017) discussed the potential of 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, as an alternative feedstock for the chemical industry, highlighting the prospects for using HMF in the production of various materials and fuels (Chernyshev et al., 2017).

作用機序

While the specific mechanism of action for “2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid” is not mentioned in the search results, it’s worth noting that some furan derivatives have been found to activate Hypoxia-Inducible Factor (HIF) via inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) .

将来の方向性

The future directions for the study and application of furan derivatives like “2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid” could involve further exploration of their reactivity and potential applications in the synthesis of new fuels and polymer precursors . Additionally, the potential of these compounds to activate HIF via inhibition of FIH-1 could be further investigated .

特性

IUPAC Name |

2-(furan-2-carbonylamino)-4,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6/c1-19-11-6-8(14(17)18)9(7-12(11)20-2)15-13(16)10-4-3-5-21-10/h3-7H,1-2H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLNQJXZHDOUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Furan-2-carbonyl)-amino]-4,5-dimethoxy-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)

![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)